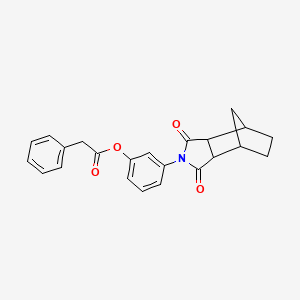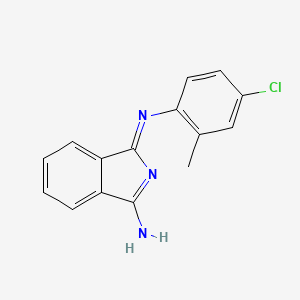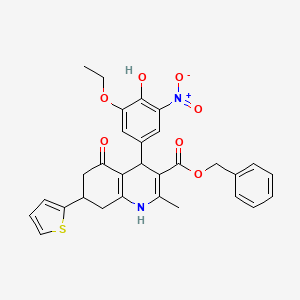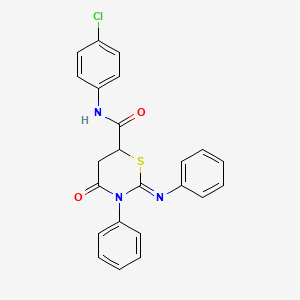![molecular formula C31H34N2O5 B11622799 1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe avec une structure unique. Ce composé est caractérisé par son noyau pyrrol-2-one, qui est substitué par divers groupes fonctionnels, notamment une chaîne diméthylaminopropyl, un groupe carbonyl éthoxy-méthylphényl, un groupe hydroxyle et un groupe phénoxyphényl. Ces substitutions confèrent au composé des propriétés chimiques et physiques spécifiques, ce qui le rend intéressant dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. Les matières premières sont choisies en fonction des groupes fonctionnels souhaités et de leur compatibilité avec les conditions de réaction. Les voies de synthèse courantes peuvent inclure :
Formation du noyau pyrrol-2-one : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle pyrrol-2-one. Des réactifs tels que les chlorures d'acyle, les amines et les cétones sont souvent utilisés dans des conditions contrôlées.
Réactions de substitution : L'introduction de la chaîne diméthylaminopropyl, du groupe carbonyl éthoxy-méthylphényl, du groupe hydroxyle et du groupe phénoxyphényl est réalisée par des réactions de substitution. Ces réactions peuvent nécessiter des catalyseurs, des solvants et des conditions de température et de pression spécifiques pour garantir des rendements élevés et une sélectivité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à écoulement continu, la synthèse automatisée et les méthodes de purification avancées (par exemple, la chromatographie, la cristallisation) sont employées pour assurer une qualité constante et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe carbonyle peut être réduit en alcool en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe diméthylamino peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Palladium sur carbone (Pd/C), oxyde de platine (PtO2).
Solvants : Méthanol, éthanol, dichlorométhane.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle donne une cétone, tandis que la réduction du groupe carbonyle donne un alcool.
Applications de la recherche scientifique
1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one a des applications diverses dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes et comme réactif dans les réactions organiques.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies en raison de sa structure chimique unique et de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modulant leur activité et conduisant à divers effets physiologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[3-(diméthylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-{4-[2-(2-méthylphénoxy)éthoxy]phényl}-1,5-dihydro-2H-pyrrol-2-one .
- 1-[3-(diméthylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-{4-[2-(2-méthylphénoxy)éthoxy]phényl}-3-pyrrolin-2-one .
Unicité
1-[3-(diméthylamino)propyl]-4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C31H34N2O5 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N2O5/c1-5-37-24-15-16-26(21(2)19-24)29(34)27-28(33(31(36)30(27)35)18-10-17-32(3)4)22-11-9-14-25(20-22)38-23-12-7-6-8-13-23/h6-9,11-16,19-20,28,34H,5,10,17-18H2,1-4H3/b29-27+ |
Clé InChI |
FAYVRPUCDCFOMF-ORIPQNMZSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)C |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11622736.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)



![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
